triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Description
Triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group
Properties
Molecular Formula |
C10H24N8O11P2 |
|---|---|
Molecular Weight |
494.29 g/mol |
IUPAC Name |
triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.3H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);3*1H3/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
NWXACRFTKNXIHJ-CYCLDIHTSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and deprotection steps to yield the final product. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and rigorous purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce various substituted purine compounds.
Scientific Research Applications
Based on the search results, here's what can be gathered about the applications of compounds related to "triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate":
It is important to note that the query contains a slight error in the chemical formula, it should be named "triazanium;[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate".
Here's a breakdown of the information:
Scientific Research Applications
- Biochemical Research and Pharmaceuticals: Triazanium;$$(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy...] has potential applications in these fields due to its intricate interactions with biological systems.
- Interaction with Biological Macromolecules: Research is ongoing to understand how triazanium compounds interact with biological macromolecules, which is crucial for understanding their mechanism of action and therapeutic potential.
- Analogs and Related Compounds: The search results also provide information on related compounds like:
- Adenosine Triphosphate (ATP): A key energy carrier in cells with a more complex energy transfer role . ATP(4-) is a nucleoside triphosphate that plays crucial roles in metabolism and acts as a neurotransmitter .
- Cyclic Adenosine Monophosphate (cAMP): An important signaling molecule involved in many biological processes.
- Purine Nucleoside Phosphorylase (PNP) Inhibitors: X-ray crystallography and computer-assisted molecular modeling have aided in the design of potent PNP inhibitors, which could have therapeutic applications .
- Modified circular RNAs: Modified circular RNAs and their uses are described in the patent literature .
Data Table: Comparison with Other Compounds
Additional Information
- Xanthosine 5'-triphosphate: This is a purine ribonucleoside 5'-triphosphate . It plays a role as an Escherichia coli metabolite and a mouse metabolite .
- Tryptophan-Kynurenine Pathway: Metabolites in this pathway, such as 3-HAA, Anthranilic acid (AA), 3-HK, and Picolinic acid (PA), exhibit dual pro-oxidant and antioxidant properties, influencing their roles in cellular processes. These insights are relevant to understanding diseases like neurodegeneration, cancer, and inflammation .
Mechanism of Action
The mechanism of action of triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit the activity of specific enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. The compound may also interact with DNA and RNA, affecting their structure and function .
Biological Activity
Triazanium;[[ (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex organic compound with significant biological implications. Its unique structure, featuring a triazanium core and various functional groups, positions it as a candidate for diverse applications in biochemistry and pharmaceuticals.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 551.19 g/mol. The presence of nitrogen-rich structures enhances its reactivity and potential interactions with biological macromolecules. Key functional groups include:
- Amino Groups : Facilitate binding to proteins.
- Phosphoryl Groups : Enhance interaction with nucleic acids.
Triazanium phosphate exhibits various biological activities attributed to its structural characteristics:
- Nucleic Acid Interaction : The phosphoryl group facilitates binding to nucleic acids, which is crucial for its potential applications in molecular biology.
- Protein Binding : The amino groups allow for interactions with proteins, suggesting possible uses in drug delivery systems or as enzyme inhibitors .
Pharmacological Properties
Research indicates that compounds similar to triazanium phosphate show significant pharmacological activities:
- Antimicrobial Activity : Compounds containing triazole structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Activity : Triazolium salts have been shown to induce apoptosis in cancer cells through mitochondrial pathways, demonstrating their potential as anticancer agents .
Data Tables
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against G+ and G- bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Nucleic Acid Binding | Facilitates interaction with DNA/RNA |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that triazolium-based compounds exhibited an inhibition rate of over 60% against Streptococcus pyogenes, highlighting their potential as antibacterial agents .
- Cancer Cell Apoptosis : Research indicated that certain triazolium salts significantly reduced cell viability in cancer cell lines by inducing apoptosis via mitochondrial pathways, showcasing their therapeutic potential in oncology .
Q & A
Basic: What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?
Answer:
The synthesis of this ATP-derived compound involves multi-step phosphorylation and stereochemical control. Key steps include:
- Phosphoramidite chemistry for coupling the ribose moiety to phosphorylated intermediates, as seen in nucleotide analog synthesis (e.g., ).
- Protecting group strategies (e.g., dimethoxytrityl in ) to preserve hydroxyl and amino functionalities during phosphorylation.
- Solid-phase synthesis for iterative coupling, reducing purification complexity .
Yield optimization requires precise stoichiometric ratios of reagents (e.g., phosphoramidites) and controlled reaction temperatures (0–4°C for acid-sensitive intermediates). Post-synthesis purification via ion-exchange chromatography or reverse-phase HPLC is critical .
Basic: How is the stereochemical integrity of the compound validated during synthesis?
Answer:
Stereochemical validation employs:
- NMR spectroscopy : - and -NMR to confirm β-configuration of the glycosidic bond and phosphate linkages (e.g., 3’–5’ phosphodiester bonds in ).
- Circular dichroism (CD) to verify ribose ring conformation and electronic transitions of the purine base .
- X-ray crystallography for absolute configuration determination, particularly for chiral phosphorus centers (e.g., ).
Advanced: What experimental approaches resolve contradictions in reported enzymatic stability data for this compound?
Answer:
Discrepancies in stability studies (e.g., hydrolysis rates in kinase assays) arise from:
- Buffer composition : Divalent cations (Mg) accelerate phosphate hydrolysis, while chelators (EDTA) stabilize the compound .
- pH dependency : Stability decreases below pH 6 due to protonation of the 6-oxo group on the purine ring .
Methodological solutions : - Use -labeling ( ) to track hydrolysis products via mass spectrometry.
- Perform time-resolved -NMR under varying pH and ionic strength .
Advanced: How can computational modeling predict interaction mechanisms with ATP-dependent enzymes?
Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations (e.g., ) model:
- Binding affinity : Free energy perturbation (FEP) calculations compare ΔG values for the compound vs. ATP.
- Transition states : Identify steric clashes or electronic mismatches in enzyme active sites (e.g., kinases).
Docking studies : Use crystal structures (PDB) of target enzymes to simulate ligand poses, focusing on: - Hydrogen bonding with conserved residues (e.g., Lys72 in adenylate kinase).
- Phosphate group orientation relative to catalytic Mg ions .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC-MS : Quantifies impurities using C18 columns and electrospray ionization (ESI-MS) for mass verification (e.g., ).
- Elemental analysis : Validates phosphorus/nitrogen ratios (±0.3% tolerance).
- Phosphorus-31 NMR : Detects residual pyrophosphate or unreacted phosphorylating agents .
Advanced: How do structural modifications (e.g., sodium counterions in ) impact solubility and bioavailability?
Answer:
- Disodium salts ( ) enhance aqueous solubility via ion-dipole interactions but may reduce membrane permeability.
- Salt metathesis : Exchange with lipophilic cations (e.g., choline) improves cellular uptake, measured via Caco-2 monolayer assays.
- Solubility-activity trade-offs : Compare logP values (HPLC-derived) with IC data in cell-based assays .
Basic: What are the protocols for isotopic labeling (e.g., 15N^{15}\text{N}15N, 13C^{13}\text{C}13C) to track metabolic fate?
Answer:
- -labeling : Introduce Cl during purine ring synthesis ( ).
- -ribose : Use -glucose in enzymatic ribose biosynthesis (e.g., transketolase reactions).
- Applications : Isotope tracing via LC-MS/MS quantifies incorporation into nucleic acids or ATP-dependent metabolites .
Advanced: How does the compound’s conformation in solution differ from crystal structures?
Answer:
- Solution NMR ( ) reveals dynamic puckering of the ribose ring (C2’-endo vs. C3’-endo), unlike rigid crystal conformations.
- Molecular dynamics (MD) simulations : Predict solvent accessibility of phosphate groups (e.g., 500 ns simulations in explicit water).
- NOESY correlations : Map spatial proximity between H2’ of ribose and H8 of the purine base to confirm solution-state folding .
Basic: What are the critical stability-indicating parameters for long-term storage?
Answer:
- Temperature : Store at −80°C in lyophilized form; aqueous solutions degrade ≥−20°C ( ).
- pH : Buffered solutions (pH 7.4) with 1 mM EDTA minimize hydrolysis.
- Light sensitivity : Amber vials prevent UV-induced purine oxidation .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Kinome-wide profiling : Use selectivity screens (e.g., KINOMEscan) to identify non-target interactions.
- Pro-drug approaches : Mask phosphate groups with ester linkages (cleaved intracellularly) to reduce extracellular binding .
- Co-crystallization : Resolve structures with off-target kinases to redesign substituents (e.g., 2-amino group modifications in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
